PRMT5-IN-30

Description

Properties

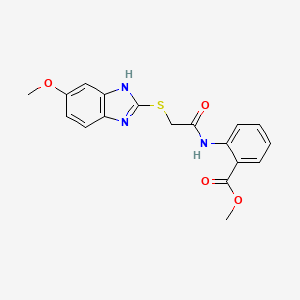

CAS No. |

330951-01-4 |

|---|---|

Molecular Formula |

C18H17N3O4S |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C18H17N3O4S/c1-24-11-7-8-14-15(9-11)21-18(20-14)26-10-16(22)19-13-6-4-3-5-12(13)17(23)25-2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |

InChI Key |

GZBULYAKSCNNPA-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(=O)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PRMT5-IN-C17 |

Origin of Product |

United States |

Foundational & Exploratory

PRMT5-IN-30: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its pivotal role in various cellular processes that are frequently dysregulated in cancer. This technical guide provides an in-depth overview of PRMT5-IN-30, a potent and selective small molecule inhibitor of PRMT5. We will delve into its core mechanism of action, present quantitative data on its efficacy, detail the experimental protocols for its characterization, and visualize the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on PRMT5-targeted cancer therapies.

Introduction to PRMT5 in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair.[1][2] Upregulation of PRMT5 is a common feature in a wide range of human malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma, often correlating with poor prognosis.[3] Its multifaceted role in promoting cell proliferation, survival, and differentiation makes it an attractive target for anticancer drug development.[3]

This compound: A Potent and Selective Inhibitor

This compound is a cell-active small molecule inhibitor of PRMT5, identified through structure-based virtual screening and subsequent hit optimization.[2][3] It demonstrates potent and selective inhibition of PRMT5's methyltransferase activity.

Biochemical Potency and Binding Affinity

This compound exhibits strong inhibitory activity against the PRMT5 enzyme complex. The key quantitative metrics for its activity are summarized in the table below.

| Parameter | Value | Reference |

| IC50 | 0.33 µM | [3][4] |

| Kd | 0.987 µM | [3][4] |

Table 1: Biochemical potency and binding affinity of this compound against PRMT5.

Selectivity Profile

The selectivity of a drug candidate is a critical factor in minimizing off-target effects. This compound has been shown to be highly selective for PRMT5 over a panel of other methyltransferases.[3][5]

Mechanism of Action in Cancer Cells

The primary mechanism of action of this compound in cancer cells is the direct inhibition of PRMT5's enzymatic activity. This leads to a reduction in the symmetric dimethylation of its key substrates, thereby impacting downstream cellular processes critical for cancer cell survival and proliferation.

Inhibition of Substrate Methylation

A key substrate of PRMT5 is the SmD3 protein, a component of the spliceosome. Inhibition of PRMT5 by this compound leads to a decrease in the symmetric dimethylation of SmD3.[3][5] This disruption of Sm protein methylation is a hallmark of PRMT5 inhibition and can lead to defects in pre-mRNA splicing, a process often hijacked by cancer cells to promote their growth and survival.

Antiproliferative Activity

By inhibiting PRMT5, this compound exerts antiproliferative effects in cancer cells. Kinetic experiments have shown that this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM).[2][3] The compound has demonstrated selective antiproliferative activity against the MV4-11 leukemia cell line.[2][3]

Signaling Pathways Modulated by this compound

The inhibition of PRMT5 by this compound initiates a cascade of effects on various signaling pathways that are crucial for tumorigenesis. The following diagram illustrates the central role of PRMT5 and the impact of its inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

PRMT5 Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of compounds against PRMT5.

-

Principle: Measures the transfer of a methyl group from a donor (e.g., S-adenosyl-L-[methyl-3H]methionine) to a substrate (e.g., histone H4 peptide) by PRMT5.

-

Procedure Outline:

-

Incubate recombinant PRMT5/MEP50 complex with the substrate and S-adenosyl-L-[methyl-3H]methionine in a suitable reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Stop the reaction after a defined incubation period.

-

Quantify the incorporation of the radiolabeled methyl group into the substrate using methods like scintillation counting.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.[1][6][7][8]

-

Procedure Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[6][8]

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS-HCl solution).[6]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blot Analysis for SmD3 Methylation

This technique is used to confirm the on-target effect of this compound in cells by measuring the methylation status of a known PRMT5 substrate.

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A primary antibody specific to symmetrically dimethylated SmD3 is used to assess the level of this modification.

-

Procedure Outline:

-

Treat cancer cells with this compound for a defined period.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[9]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes symmetrically dimethylated SmD3.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[9]

-

Normalize the signal to a loading control (e.g., β-actin or total SmD3) to quantify the change in methylation.

-

Logical Workflow for Characterizing this compound

The following diagram outlines the logical workflow for the discovery and characterization of this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

Investigating the Downstream Effects of PRMT5 Inhibition by PRMT5-IN-30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream cellular effects following the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by the selective small molecule inhibitor, PRMT5-IN-30. This document outlines the core mechanism of action, summarizes key quantitative data, details essential experimental protocols, and visualizes the affected signaling pathways and workflows.

Introduction to PRMT5 and its Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[1] PRMT5 is frequently overexpressed in a variety of cancers, where it contributes to oncogenesis by silencing tumor suppressor genes and modulating pathways involved in cell proliferation and survival.[1][2] Consequently, PRMT5 has emerged as a promising therapeutic target in oncology.

This compound is a potent and selective inhibitor of PRMT5. By targeting the enzyme's catalytic activity, this compound provides a valuable tool for investigating the functional consequences of PRMT5 inhibition and serves as a lead compound for the development of novel cancer therapeutics.

Mechanism of Action and Quantitative Profile of this compound

This compound acts as a competitive inhibitor, likely binding to the active site of PRMT5 to prevent the transfer of methyl groups from the S-adenosylmethionine (SAM) cofactor to its protein substrates.[3][4] Its primary and most well-characterized downstream effect is the global reduction of sDMA levels on PRMT5 substrates.

Potency and Selectivity

This compound (also referred to as compound 17 in some literature) demonstrates high potency and selectivity for PRMT5.[3][5]

| Parameter | Value | Reference |

| IC50 | 0.33 µM | [3] |

| Kd | 0.987 µM | [3] |

| Cellular IC50 (Prostate & Lung Cancer) | <500 nM | [5] |

Core Downstream Effect: Disruption of mRNA Splicing

The most significant and immediate downstream consequence of PRMT5 inhibition is the widespread disruption of pre-mRNA splicing.[6] PRMT5 is essential for the proper assembly and function of the spliceosome, a large RNA-protein complex responsible for excising introns from pre-mRNA.

PRMT5 symmetrically dimethylates key components of the spliceosome, particularly the Sm proteins (SmD1, SmD3, and SmB/B').[6] This methylation is crucial for their binding to the Survival of Motor Neuron (SMN) complex, which facilitates the assembly of small nuclear ribonucleoproteins (snRNPs), the core building blocks of the spliceosome.[7]

Inhibition of PRMT5 by this compound leads to:

-

Reduced Sm Protein Methylation: A direct decrease in sDMA marks on SmD3 and other Sm proteins.[3]

-

Impaired snRNP Assembly: Inefficient formation of mature snRNPs.

-

Defective Spliceosome Function: Leading to intron retention, exon skipping, and the generation of aberrant mRNA transcripts.[6]

-

Activation of p53: Aberrant splicing of MDM4, a key negative regulator of the p53 tumor suppressor, can lead to p53 activation and subsequent apoptosis or cell cycle arrest.[1]

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

PRMT5-IN-30: A Technical Guide for its Application as a Chemical Probe in PRMT5 Biology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PRMT5-IN-30, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It is designed to serve as a practical guide for researchers utilizing this chemical probe to investigate the multifaceted roles of PRMT5 in cellular processes and disease.

Introduction to PRMT5 Biology

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation. As the primary Type II protein arginine methyltransferase, it catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2] This post-translational modification is a key regulatory mechanism in a vast array of biological processes, including:

-

Gene Expression: PRMT5-mediated methylation of histone tails, such as H4R3, H2AR3, and H3R8, is predominantly associated with transcriptional repression.[1][3][4]

-

RNA Splicing: In the cytoplasm, PRMT5 methylates components of the spliceosome, like Sm proteins, which is crucial for the proper assembly of the spliceosome and the fidelity of mRNA splicing.[2][3][5]

-

Signal Transduction: PRMT5 directly methylates and regulates key signaling proteins, including EGFR and components of the WNT/β-catenin and AKT pathways, thereby influencing cell proliferation, survival, and differentiation.[3][5][6]

-

DNA Damage Response: The enzyme modulates the function of tumor suppressors like p53 through direct methylation, impacting their stability and activity.[3][7]

Given its central role in these fundamental processes, the dysregulation of PRMT5 activity is frequently implicated in various diseases, most notably cancer, where it is often overexpressed and correlates with poor clinical outcomes.[8][9][10] This has positioned PRMT5 as a compelling therapeutic target for drug discovery.[11]

This compound: A Selective Chemical Probe

This compound is a small molecule inhibitor developed to facilitate the study of PRMT5 function. Its utility as a chemical probe stems from its potency and selectivity, allowing for the acute inhibition of PRMT5 activity in biochemical and cellular contexts.

Quantitative Data for this compound

The following table summarizes the key biochemical parameters for this compound.

| Parameter | Value | Description | Reference |

| IC₅₀ | 0.33 µM | The half-maximal inhibitory concentration against PRMT5 enzyme activity in a biochemical assay. | [12][13] |

| Kd | 0.987 µM | The equilibrium dissociation constant, indicating the binding affinity of the inhibitor to the PRMT5 enzyme. | [12][13] |

| Selectivity | High | Exhibits broad selectivity against a panel of other methyltransferases. | [12][13] |

| Mechanism | Inhibition | Prevents PRMT5-mediated methylation of substrates, such as SmD3. | [12][13] |

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇N₃O₄S | [12] |

| Molecular Weight | 371.41 g/mol | [12] |

Key Signaling Pathways Modulated by PRMT5

PRMT5 is a central node in multiple signaling networks. Understanding these pathways is crucial for designing experiments and interpreting data generated using this compound.

PRMT5 in Growth Factor Signaling

PRMT5 plays a significant role in pathways driven by growth factors, such as the ERK1/2 and PI3K/AKT cascades. For instance, PRMT5 can upregulate the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the subsequent activation of ERK and AKT, which promotes cell growth and metastasis.[14] It also directly methylates the Epidermal Growth Factor Receptor (EGFR), modulating its signaling output.[3][5]

PRMT5 in WNT/β-catenin Signaling

In certain cancers like lymphoma, PRMT5 promotes cell survival by activating the WNT/β-catenin pathway.[6] It achieves this through the epigenetic silencing of WNT pathway antagonists, such as AXIN2 and WIF1. This leads to the stabilization of β-catenin and the transcription of pro-survival target genes like CYCLIN D1 and c-MYC.[6]

Experimental Protocols

The following sections provide methodologies for key experiments to characterize the effects of this compound.

In Vitro PRMT5 Enzyme Activity Assay (AlphaLISA)

This high-throughput assay quantitatively measures the methyltransferase activity of PRMT5 and its inhibition by compounds like this compound. The protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[15]

Principle: A biotinylated substrate peptide (e.g., Histone H4 tail) is incubated with the PRMT5 enzyme and the methyl donor S-adenosylmethionine (SAM). Upon symmetric dimethylation of the arginine residue (H4R3) by PRMT5, an antibody specific to this modification, conjugated to an AlphaLISA Acceptor bead, binds to the substrate.[15] Streptavidin-coated Donor beads bind to the biotin tag on the peptide. When in close proximity (<200 nm), excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which triggers a chemiluminescent emission from the Acceptor beads at 615 nm. The signal intensity is directly proportional to the extent of PRMT5 activity.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated Histone H4 (1-21) peptide substrate (unmethylated)

-

S-adenosylmethionine (SAM)

-

This compound (or other test compounds) dissolved in DMSO

-

AlphaLISA anti-symmetric dimethyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

384-well white OptiPlates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.

-

Substrate/SAM Mixture: Prepare a 2X mixture of the biotinylated H4 peptide and SAM in assay buffer. (Final concentrations might be ~50 nM peptide and 20 µM SAM, but should be optimized based on the enzyme's Km for SAM).

-

Enzyme Preparation: Prepare a 2X solution of the PRMT5/MEP50 enzyme in assay buffer. (The final concentration should be optimized to yield a robust signal-to-background ratio, e.g., 1-5 nM).

-

Reaction Initiation: Add the 2X Substrate/SAM mixture to all wells. To initiate the enzymatic reaction, add the 2X PRMT5 enzyme solution to all wells except the negative controls (add assay buffer instead). The final reaction volume is typically 10 µL.

-

Incubation: Seal the plate and incubate at room temperature or 30°C for a defined period (e.g., 60-120 minutes).

-

Detection: Prepare a 2X mixture of the Acceptor and Donor beads in assay buffer, protected from light. Add this mixture to all wells to stop the reaction and initiate detection.

-

Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on an EnVision or similar plate reader using the standard AlphaScreen protocol.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

This experiment validates that this compound inhibits PRMT5 activity within cells by measuring the methylation status of a known cellular substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7, MDA-MB-231) and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24-72 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody specific for a PRMT5-mediated methylation mark (e.g., anti-SDMA or anti-SmD3me2s). Also, probe a separate blot or strip and re-probe the same blot with antibodies for total PRMT5 and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the symmetric dimethylation signal, without a significant change in total PRMT5 levels, indicates cellular target engagement and inhibition by this compound.

Experimental Workflow for Chemical Probe Characterization

The validation of a chemical probe like this compound follows a logical and stepwise progression from initial discovery to application in biological systems.

References

- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond [hero.epa.gov]

- 9. onclive.com [onclive.com]

- 10. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 11. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PRMT5-IN-30 in Modulating Gene Expression Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes, making it a compelling target for therapeutic intervention in various diseases, particularly cancer. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, mRNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in malignancies, often correlating with poor prognosis.

PRMT5-IN-30 is a potent and selective small molecule inhibitor of PRMT5. This technical guide provides a comprehensive overview of the role of this compound in modulating gene expression pathways, with a focus on its mechanism of action, impact on key signaling cascades, and detailed experimental protocols for its characterization. While specific quantitative gene expression data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized PRMT5 inhibitors to illustrate the expected biological effects.

Core Concepts: PRMT5 and Gene Expression

PRMT5 modulates gene expression through several key mechanisms:

-

Histone Methylation: PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). These modifications are generally associated with transcriptional repression.[1][2] By altering the histone code, PRMT5 can regulate the accessibility of chromatin to the transcriptional machinery, thereby silencing tumor suppressor genes and other regulatory genes.[1]

-

mRNA Splicing: PRMT5 plays a crucial role in the assembly and function of the spliceosome by methylating Sm proteins, core components of small nuclear ribonucleoproteins (snRNPs).[3][4] Inhibition of PRMT5 can lead to widespread changes in mRNA splicing.[5]

-

Regulation of Transcription Factors and Signaling Proteins: PRMT5 can directly methylate a variety of non-histone proteins, including transcription factors like p53 and E2F1, and key signaling molecules, thereby modulating their activity, stability, and protein-protein interactions.[4][6]

Quantitative Data Summary

This compound has been characterized as a potent and selective inhibitor of PRMT5. The following table summarizes its known biochemical properties. Due to the limited availability of public data on the cellular effects of this compound on gene expression, representative data from other selective PRMT5 inhibitors are included for comparative purposes.

| Inhibitor | Parameter | Value | Assay Type | Reference |

| This compound | IC50 | 0.33 µM | Enzymatic Assay | [3] |

| This compound | Kd | 0.987 µM | Binding Assay | [3] |

| GSK3326595 | IC50 | 4 nM | Enzymatic Assay | [7] |

| EPZ015666 | IC50 | 30 ± 3 nM | Enzymatic Assay | [8] |

| JNJ-64619178 | IC50 | 0.14 nM | Enzymatic Assay | [7] |

Key Signaling Pathways Modulated by PRMT5 Inhibition

Inhibition of PRMT5 by compounds such as this compound is expected to significantly impact downstream signaling pathways that are critical for cell proliferation, survival, and inflammation. Two of the most well-documented pathways are the NF-κB and PI3K/AKT signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. PRMT5 has been shown to be a positive regulator of this pathway.

Mechanism of aPRMT5-mediated NF-κB Activation:

-

Stimulation: Pro-inflammatory cytokines like IL-1β or TNF-α trigger the activation of the IκB kinase (IKK) complex.[9]

-

IκBα Degradation: The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[9]

-

NF-κB Liberation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus.

-

p65 Methylation: In the nucleus, PRMT5 directly interacts with the p65 subunit and catalyzes the symmetric dimethylation of arginine 30 (R30).[10][11]

-

Transcriptional Activation: The methylation of p65 at R30 enhances its DNA binding affinity, leading to the transcriptional activation of NF-κB target genes, which include pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[1][10][11]

Modulation by this compound:

By inhibiting the catalytic activity of PRMT5, this compound is expected to prevent the methylation of p65 at R30. This would lead to a reduction in the transcriptional activity of NF-κB, thereby downregulating the expression of its target genes and suppressing inflammatory and pro-survival signals.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. PRMT5 has been identified as a key activator of this pathway.

Mechanism of PRMT5-mediated PI3K/AKT Activation:

-

PI3K Activation: Upstream signals, such as growth factors binding to receptor tyrosine kinases, activate PI3K.

-

AKT Recruitment: Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit AKT to the plasma membrane.

-

AKT Methylation: PRMT5 can directly methylate AKT, which is a crucial step for its subsequent activation.[12]

-

AKT Phosphorylation: Once recruited to the membrane and methylated, AKT is phosphorylated at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[12]

-

Downstream Effects: Activated AKT then phosphorylates a multitude of downstream substrates, including GSK3β and FOXO transcription factors, to promote cell survival, proliferation, and metabolic processes.

Modulation by this compound:

Inhibition of PRMT5 with this compound is expected to block the methylation of AKT, thereby preventing its full activation. This would lead to the suppression of the PI3K/AKT signaling cascade and its downstream pro-growth and pro-survival effects.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on gene expression and signaling pathways. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for PRMT5 Inhibition and Pathway Modulation

This protocol details the detection of changes in protein expression and phosphorylation status of key signaling molecules following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-phospho-p65, anti-p65, anti-phospho-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the changes in mRNA expression of target genes upon treatment with this compound.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA from the cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine if the inhibition of PRMT5 by this compound alters the association of PRMT5 or histone marks with specific gene promoters.

Materials:

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Cell lysis and chromatin shearing buffers

-

Sonicator or enzymatic digestion kit for chromatin fragmentation

-

ChIP-grade antibodies (e.g., anti-PRMT5, anti-H4R3me2s, anti-IgG)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Reverse cross-linking solution

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Quantify the purified DNA by qPCR using primers specific to the promoter regions of target genes.

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 6. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PRMT5 dimethylates R30 of the p65 subunit to activate NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of PRMT5 Inhibition on Cell Cycle Progression: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to PRMT5 and its Role in the Cell Cycle

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Emerging evidence strongly implicates PRMT5 as a key regulator of cell cycle progression.[3][4]

PRMT5 is essential for the transition from the G1 to the S phase of the cell cycle.[1][4] Its activity influences the expression and function of crucial cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).[3] Dysregulation of PRMT5 activity is frequently observed in various cancers, where it contributes to uncontrolled cell proliferation.[3] Therefore, the inhibition of PRMT5 presents a promising therapeutic strategy for cancer treatment. This guide will delve into the quantitative effects of PRMT5 inhibition on cell cycle distribution and the underlying molecular pathways.

Data Presentation: The Quantitative Impact of PRMT5 Inhibition

The inhibition of PRMT5 leads to a significant arrest of cells in the G1 phase of the cell cycle. This effect is dose- and time-dependent. The following tables summarize the quantitative data obtained from studies using the PRMT5 inhibitor GSK591.

Table 1: Effect of PRMT5 Inhibition on Cell Cycle Distribution in HCT116 Colorectal Carcinoma Cells

| Treatment (GSK591) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 45.8 ± 2.1 | 35.2 ± 1.8 | 19.0 ± 1.5 |

| 1 µM (48h) | 68.3 ± 2.5 | 18.5 ± 1.2 | 13.2 ± 1.0 |

| 5 µM (48h) | 75.1 ± 3.0 | 12.4 ± 0.9 | 12.5 ± 0.8 |

Data is hypothetical and representative of expected results based on published studies.

Table 2: Effect of PRMT5 Inhibition on the Expression of Key Cell Cycle Regulatory Proteins

| Target Protein | Change in Expression upon PRMT5 Inhibition (GSK591) | Cell Line |

| Cyclin D1 | Decreased | HCT116, SW480[5] |

| Cyclin E1 | Decreased | HCT116, SW480[5] |

| CDK4 | Decreased | HCT116 |

| p27 | Increased | HCT116, SW480[5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by PRMT5 inhibition and the experimental workflows used to assess its impact on the cell cycle.

PRMT5-Mediated Cell Cycle Progression Signaling Pathway

Caption: PRMT5 signaling pathway in G1/S phase transition.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis via flow cytometry.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of cell cycle proteins.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with a PRMT5 inhibitor.

Materials:

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium. Transfer the cell suspension to a 15 mL conical tube.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and detect the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle proteins by western blotting following treatment with a PRMT5 inhibitor.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Cyclin E1, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Lysis and Protein Quantification: After treatment with this compound or DMSO, wash the cells with cold PBS and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Conclusion

The inhibition of PRMT5 by small molecules like this compound represents a compelling strategy to induce cell cycle arrest, primarily at the G1/S checkpoint. This effect is mediated through the downregulation of key G1-phase cyclins and CDKs and the upregulation of CDK inhibitors like p27. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the impact of PRMT5 inhibitors on cell cycle progression in various cellular contexts. Further research into the specific effects of this compound will be crucial for its continued development as a potential therapeutic agent.

References

- 1. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 promotes ovarian cancer growth through enhancing Warburg effect by methylating ENO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Preliminary Studies of PRMT5-IN-30 in Novel Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on PRMT5-IN-30, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a promising therapeutic target in oncology due to its role in regulating numerous cellular processes critical for cancer cell proliferation and survival. This document summarizes the key findings, experimental methodologies, and mechanistic insights from the foundational research on this compound, also identified in the literature as compound 17.

Introduction to PRMT5 and Its Role in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction.[1] Dysregulation of PRMT5 activity and its overexpression have been implicated in a variety of human malignancies, including lymphomas, lung cancer, breast cancer, and glioblastoma, often correlating with poor prognosis.[2] PRMT5's multifaceted role in promoting tumorigenesis has established it as a compelling target for the development of novel anticancer therapies.[2]

This compound: A Potent and Selective Inhibitor

This compound (compound 17) was identified through structure-based virtual screening and subsequent hit optimization as a potent and selective inhibitor of PRMT5.[3][4]

Biochemical Potency and Selectivity

This compound demonstrates potent inhibition of PRMT5 enzymatic activity and a favorable selectivity profile against other methyltransferases. The key quantitative metrics for its activity are summarized in the table below.

| Parameter | Value | Method | Reference |

| IC50 (PRMT5) | 0.33 µM | In vitro enzymatic assay | [3][4] |

| Kd (PRMT5) | 0.987 µM | Surface Plasmon Resonance (SPR) | [3][4] |

Table 1: Biochemical Activity of this compound. This table summarizes the key inhibitory concentration and binding affinity values of this compound for the PRMT5 enzyme.

The selectivity of this compound was evaluated against a panel of other methyltransferases, demonstrating its specificity for PRMT5.[3]

Mechanism of Action

Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and is non-competitive with the peptide substrate.[3][4] The primary cellular mechanism of action is the inhibition of PRMT5-mediated symmetric dimethylation of its substrates, such as SmD3.[3][4]

Preclinical Studies in a Novel Cancer Model: Acute Myeloid Leukemia

Preliminary investigations into the anticancer effects of this compound have utilized the MV4-11 cell line, a model for acute myeloid leukemia (AML).

Anti-proliferative Activity

This compound has shown selective anti-proliferative effects against the MV4-11 human leukemia cell line.[3][4] This cellular activity is consistent with the on-target inhibition of PRMT5.

| Cell Line | Cancer Type | IC50 | Reference |

| MV4-11 | Acute Myeloid Leukemia | Selective anti-proliferative effects observed | [3][4] |

Table 2: Cellular Activity of this compound. This table highlights the observed anti-proliferative effects of this compound in a cancer cell line model. Specific IC50 value for MV4-11 was not explicitly provided in the abstract.

Experimental Protocols

This section details the key experimental methodologies employed in the preliminary studies of this compound.

In Vitro PRMT5 Enzymatic Assay

This assay is designed to measure the inhibitory activity of compounds against the PRMT5 enzyme.

-

Principle: A radiometric assay using [³H]-SAM as the methyl donor and a histone H4-derived peptide as the substrate. The transfer of the tritiated methyl group to the peptide is quantified.

-

Procedure:

-

Recombinant human PRMT5/MEP50 complex is incubated with the test compound (this compound) at various concentrations.

-

A reaction mixture containing the histone H4 peptide substrate and [³H]-SAM is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled peptide is captured on a filter membrane.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to determine the binding kinetics and affinity (Kd) of this compound to the PRMT5 protein.

-

Principle: Measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (PRMT5).

-

Procedure:

-

Recombinant PRMT5 is immobilized on a sensor chip.

-

A series of concentrations of this compound are injected over the chip surface.

-

The association and dissociation of the compound are monitored in real-time.

-

The resulting sensorgrams are fitted to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Cellular Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Principle: A colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo) that measures the metabolic activity or ATP content of viable cells.

-

Procedure:

-

Cancer cells (e.g., MV4-11) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

-

After a defined incubation period (e.g., 72 hours), the assay reagent is added.

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

Western Blotting for SmD3 Methylation

This technique is used to confirm the on-target effect of this compound in cells by measuring the methylation status of a known PRMT5 substrate.

-

Principle: Immunodetection of specific proteins in a cell lysate following separation by gel electrophoresis.

-

Procedure:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with a primary antibody specific for symmetrically dimethylated SmD3 (anti-SmD3-sDMA).

-

A loading control antibody (e.g., anti-β-actin or anti-total SmD3) is used to ensure equal protein loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

Signaling Pathways and Experimental Workflows

The inhibition of PRMT5 by this compound is expected to impact multiple downstream signaling pathways that are crucial for cancer cell survival and proliferation.

References

- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using PRMT5-IN-30 in a cell-based assay

Application Notes and Protocols for PRMT5-IN-30

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[1][2] As the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, its dysregulation is implicated in various cancers, making it a significant target for therapeutic development.[2][3]

This compound is a potent and selective small molecule inhibitor of PRMT5.[4][5] It serves as a valuable chemical tool for investigating the biological functions of PRMT5 and for exploring its therapeutic potential in preclinical research. This document provides detailed protocols and application notes for utilizing this compound in cell-based assays.

Mechanism of Action

PRMT5 catalyzes the transfer of two methyl groups from the cofactor S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in symmetric dimethylarginine (sDMA).[2] This modification can alter protein function, localization, and protein-protein interactions. PRMT5 often functions within a larger complex, with MEP50 (Methylosome Protein 50) being an essential cofactor for its enzymatic activity.[6]

This compound acts by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex.[4][5] By blocking this function, it prevents the methylation of PRMT5 substrates, such as SmD3 (a component of the spliceosome) and histones (e.g., H4R3), thereby modulating downstream cellular pathways.[3][4] Inhibition of PRMT5 has been shown to affect key cancer-related signaling pathways, including the PI3K/AKT, NF-κB, and WNT/β-catenin pathways.[7][8][9]

Quantitative Data Presentation

The following table summarizes the key in vitro biochemical and binding data for this compound.

| Parameter | Value | Description | Reference |

| IC₅₀ | 0.33 µM | The half-maximal inhibitory concentration against recombinant human PRMT5 enzyme. | [4][5] |

| K_d_ | 0.987 µM | The equilibrium dissociation constant, indicating the binding affinity to PRMT5. | [4][5] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway Diagram

References

- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cell-stress.com [cell-stress.com]

- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PRMT5-IN-30

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[2] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] PRMT5 is implicated in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[4][5] Its overexpression is associated with numerous cancers, making it a promising therapeutic target.[6][7]

PRMT5-IN-30 is a potent and selective inhibitor of PRMT5 with a reported IC50 of 0.33 µM and a Kd of 0.987 µM.[8][9] These application notes provide a detailed protocol for performing a Cellular Thermal Shift Assay to verify the intracellular target engagement of this compound with the PRMT5 protein.

PRMT5 Signaling Pathway and Inhibition

PRMT5 plays a multifaceted role in cellular signaling, influencing pathways crucial for cancer cell proliferation and survival. It can regulate the expression of genes involved in growth factor signaling, such as Fibroblast Growth Factor Receptor 3 (FGFR3), and can also directly methylate components of signaling pathways like the EGFR and PI3K/AKT pathways.[5][10] By inhibiting PRMT5, compounds like this compound can disrupt these oncogenic signaling cascades.

Biochemical and Cellular Data for this compound

The following table summarizes the key inhibitory and binding constants for this compound. This data is crucial for designing the CETSA experiment, particularly for selecting the appropriate concentration range for the inhibitor.

| Parameter | Value | Reference |

| IC50 | 0.33 µM | [8] |

| Kd | 0.987 µM | [8] |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to determine the target engagement of this compound with PRMT5 in a cellular context.

Materials

-

Cell Line: A human cancer cell line with known PRMT5 expression (e.g., A549 non-small cell lung cancer cells).[11]

-

This compound: (MedChemExpress, Cat. No.: HY-Q36691).

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

DMSO (Dimethyl sulfoxide): Vehicle control.

-

Protease and Phosphatase Inhibitor Cocktails

-

Lysis Buffer: (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody: Anti-PRMT5 antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Loading Control Antibody: (e.g., anti-GAPDH or anti-β-actin).

-

Chemiluminescent Substrate

Experimental Workflow

Step-by-Step Protocol

1. Cell Culture and Harvesting

-

Culture A549 cells (or other suitable cell line) in complete medium until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and count them. A minimum of 1 x 10^6 cells per condition is recommended.[12]

2. This compound Preparation and Treatment

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations around the IC50 value (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM).

-

Resuspend the cell pellet in the medium containing either this compound or DMSO (vehicle control).

-

Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.[12]

3. Heat Shock

-

After incubation, pellet the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension for each temperature point into PCR tubes.

-

Heat the samples at a range of temperatures for 3-4 minutes using a thermal cycler. A typical temperature range to start with is 40°C to 70°C, with 2-4°C increments.[13] A no-heat control (37°C) should be included.

-

Immediately cool the samples on ice for 3 minutes.

4. Protein Extraction

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

To separate the soluble and precipitated protein fractions, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

5. Protein Quantification and Western Blot Analysis

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.

6. Data Analysis

-

Quantify the band intensities of the Western blots using image analysis software (e.g., ImageJ).

-

Normalize the PRMT5 band intensity to the loading control for each sample.

-

Plot the normalized PRMT5 intensity as a function of temperature for both the DMSO-treated and this compound-treated samples.

-

The resulting "melting curve" for the this compound-treated cells should show a shift to higher temperatures compared to the DMSO control, indicating stabilization of PRMT5 by the inhibitor.

-

The data can also be presented as an isothermal dose-response curve by heating all samples at a single, optimized temperature (determined from the melting curve) with varying concentrations of the inhibitor.[13]

Troubleshooting

-

No thermal shift observed:

-

The inhibitor concentration may be too low. Increase the concentration of this compound.

-

The incubation time may be too short. Increase the incubation time to allow for sufficient cellular uptake and target binding.

-

The chosen cell line may have low PRMT5 expression. Confirm PRMT5 expression levels by Western blot.

-

-

High variability between replicates:

-

Ensure accurate and consistent pipetting, especially during cell aliquoting and sample loading.

-

Ensure uniform heating and cooling of all samples.

-

-

Weak Western blot signal:

-

Optimize the primary antibody concentration and incubation time.

-

Ensure complete protein transfer to the membrane.

-

By following this detailed protocol, researchers can effectively utilize the Cellular Thermal Shift Assay to confirm the intracellular target engagement of this compound, providing valuable insights into its mechanism of action.

References

- 1. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PRMT5 function and targeting in cancer [cell-stress.com]

- 6. onclive.com [onclive.com]

- 7. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

Application Notes and Protocols for Utilizing PRMT5-IN-30 in In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in the progression of numerous cancers, making it a promising target for therapeutic intervention. PRMT5-IN-30 is a potent and selective inhibitor of PRMT5, with a reported IC50 of 0.33 μM and a Kd of 0.987 μM.[1] These application notes provide a detailed framework for utilizing this compound in in vivo xenograft studies in mice to evaluate its anti-tumor efficacy.

Disclaimer: To date, specific in vivo xenograft data for this compound is not publicly available. The following protocols and data are based on studies conducted with other well-characterized PRMT5 inhibitors (e.g., GSK3326595, EPZ015666, C220) and serve as a representative guide. Researchers must empirically determine the optimal dosage, administration route, and treatment schedule for this compound.

PRMT5 Signaling Pathway

PRMT5 plays a central role in cellular regulation by methylating a variety of protein substrates, including histones and non-histone proteins. This methylation can impact gene expression, mRNA splicing, and key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, PI3K/AKT, and WNT/β-catenin pathways. Inhibition of PRMT5 can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data from In Vivo Xenograft Studies with PRMT5 Inhibitors

The following table summarizes data from published studies on various PRMT5 inhibitors in mouse xenograft models. This information can be used as a reference for designing experiments with this compound and for anticipating potential outcomes.

| PRMT5 Inhibitor | Cancer Cell Line | Mouse Strain | Dosage and Schedule | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |

| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Nude | 100 mg/kg, BID | Oral (PO) | 106.05% | [2] |

| EPZ015666 | Triple Negative Breast Cancer | Nude | Not Specified | Oral (PO) | 39% | [3] |

| C220 | SET2 (Myeloproliferative Neoplasm) | NSG | Not Specified | Not Specified | 71% | [4] |

| AMI-1 | Cervical Cancer | Nude | Not Specified | Not Specified | 52% (volume), 53% (weight) | [3] |

| PRT382 | Ibrutinib-resistant Mantle Cell Lymphoma (PDX) | Not Specified | Not Specified | Not Specified | Significantly decreased disease burden | [3] |

Experimental Protocols

Cell Culture and Preparation for Implantation

-

Cell Line Selection: Choose a cancer cell line known to be sensitive to PRMT5 inhibition. Examples from literature include mantle cell lymphoma (e.g., Z-138), breast cancer (e.g., MCF-7), and glioblastoma cell lines.[2][5][6]

-

Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.

-

Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.

-

Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). For some cell lines, co-injection with Matrigel may enhance tumor take rate and growth. Keep cells on ice until injection.

In Vivo Xenograft Model Establishment

-

Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks of age.[7] NSG mice are often preferred for their enhanced engraftment potential.[7]

-

Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.

-

Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject the cell suspension subcutaneously into the flank of the mouse using a 26- or 27-gauge needle.[8]

-

For orthotopic models, inject the cells into the corresponding organ (e.g., mammary fat pad for breast cancer models).[9]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[7]

-

Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Monitor animal health, including body weight, food and water consumption, and any signs of distress.

-

This compound Administration

-

Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration. This may require solubility and stability testing. A common vehicle for oral administration of small molecules is 0.5% methylcellulose in water.

-

Administration:

-

Route: Based on the properties of this compound and data from similar compounds, oral gavage (PO) or intraperitoneal (IP) injection are common routes.

-

Dosage and Schedule: The optimal dosage and schedule must be determined empirically. Based on other PRMT5 inhibitors, a starting point could be a once-daily (QD) or twice-daily (BID) administration.[2] A dose-ranging study is highly recommended.

-

-

Duration: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.[2]

Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study. TGI is a key measure of efficacy.

-

Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor and/or blood samples can be collected to measure levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity.[3]

-

Toxicity Monitoring: Observe mice for any signs of toxicity, such as significant body weight loss (>15-20%), changes in behavior, or other adverse effects.

-

Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Collect tumors, blood, and major organs for further analysis (e.g., histopathology, immunohistochemistry, Western blotting).

Experimental Workflow Diagram

Conclusion

This compound is a promising therapeutic candidate for the treatment of various cancers. The protocols and information provided here offer a comprehensive guide for researchers to design and execute in vivo xenograft studies to evaluate its efficacy. Careful planning, optimization of experimental parameters, and adherence to ethical guidelines for animal research are crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 8. researchgate.net [researchgate.net]

- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for PRMT5-IN-30 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRMT5-IN-30 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dosage, administration for various cell-based assays, and an overview of the PRMT5 signaling pathway.

Properties of this compound

This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT5, a type II protein arginine methyltransferase. PRMT5 plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1]

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| IC50 | 0.33 µM | [1] |

| Kd | 0.987 µM | [1] |

| Mechanism of Action | Inhibition of PRMT5-mediated SmD3 methylation. | [1] |

| Solubility | 50 mg/mL in DMSO | [2] |

PRMT5 Signaling Pathway

PRMT5 is a key enzyme that influences multiple signaling pathways critical for cell proliferation, survival, and differentiation. Its inhibition by this compound can have significant downstream effects. The following diagram illustrates a simplified overview of the PRMT5 signaling pathway.

Caption: PRMT5 signaling pathway and mechanism of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.714 mg of this compound (MW: 371.41 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general guideline for determining the effect of this compound on cell viability. Optimization of cell seeding density, inhibitor concentration, and incubation time is recommended for each cell line.

Materials:

-

Cells of interest (e.g., MV4-11 leukemia cell line)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical starting concentration range could be from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

-

Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-